molecular formula C14H7Cl2N3 B15376076 7,9-Dichloro-6H-indolo[2,3-b]quinoxaline CAS No. 75907-81-2

7,9-Dichloro-6H-indolo[2,3-b]quinoxaline

Cat. No.: B15376076
CAS No.: 75907-81-2
M. Wt: 288.1 g/mol
InChI Key: YDUWMXJTLKWJGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7,9-Dichloro-6H-indolo[2,3-b]quinoxaline is a halogenated derivative of the indoloquinoxaline scaffold, a fused heterocyclic system comprising an indole and a quinoxaline ring. Indoloquinoxalines are known for their planar aromatic structure, enabling DNA intercalation and interactions with biological targets, making them valuable in medicinal chemistry and materials science .

Properties

CAS No.

75907-81-2

Molecular Formula

C14H7Cl2N3

Molecular Weight

288.1 g/mol

IUPAC Name

7,9-dichloro-6H-indolo[3,2-b]quinoxaline

InChI

InChI=1S/C14H7Cl2N3/c15-7-5-8-12(9(16)6-7)19-14-13(8)17-10-3-1-2-4-11(10)18-14/h1-6H,(H,18,19)

InChI Key

YDUWMXJTLKWJGL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C3C4=C(C(=CC(=C4)Cl)Cl)NC3=N2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Properties

The electronic properties of indoloquinoxalines are highly dependent on substituents. For example:

  • 6-(4-Methoxyphenyl)-6H-indolo[2,3-b]quinoxaline exhibits the highest HOMO energy level (-5.12 eV) and the lowest band gap (2.65 eV) among derivatives, attributed to the electron-donating methoxy group .
  • 3-Chloro-6H-indolo[2,3-b]quinoxaline (Entry 13 in ) shows distinct IR peaks at 3381 cm⁻¹ (N-H stretch) and 764 cm⁻¹ (C-Cl vibration), with a molecular weight of 253.7 g/mol.
  • 9-Fluoroindolo[2,3-b]quinoxaline derivatives with triazole substituents demonstrate enhanced bioactivity due to fluorine’s electronegativity and lipophilicity .
Compound Substituents Molecular Weight (g/mol) Key Electronic Properties Reference
7,9-Dichloro-6H-indoloquinoxaline Cl at C7, C9 288.1* High electron-withdrawing effect Inferred
6-(4-Methoxyphenyl) derivative OMe at C4-phenyl 344.1 HOMO: -5.12 eV; Band gap: 2.65 eV
3-Chloro derivative Cl at C3 253.7 IR: 764 cm⁻¹ (C-Cl)
9-Fluoro derivative F at C9; triazole sidechain 363.0 Enhanced anticancer activity

*Calculated based on C₁₄H₇Cl₂N₃.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.